N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803581-31-8
VCID: VC2887626
InChI: InChI=1S/C7H11N3O2S2.ClH/c1-14(11,12)10-7-9-5-2-3-8-4-6(5)13-7;/h8H,2-4H2,1H3,(H,9,10);1H
SMILES: CS(=O)(=O)NC1=NC2=C(S1)CNCC2.Cl
Molecular Formula: C7H12ClN3O2S2
Molecular Weight: 269.8 g/mol

N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride

CAS No.: 1803581-31-8

Cat. No.: VC2887626

Molecular Formula: C7H12ClN3O2S2

Molecular Weight: 269.8 g/mol

* For research use only. Not for human or veterinary use.

N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride - 1803581-31-8

Specification

CAS No. 1803581-31-8
Molecular Formula C7H12ClN3O2S2
Molecular Weight 269.8 g/mol
IUPAC Name N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)methanesulfonamide;hydrochloride
Standard InChI InChI=1S/C7H11N3O2S2.ClH/c1-14(11,12)10-7-9-5-2-3-8-4-6(5)13-7;/h8H,2-4H2,1H3,(H,9,10);1H
Standard InChI Key RIZOKHRYGFRBSC-UHFFFAOYSA-N
SMILES CS(=O)(=O)NC1=NC2=C(S1)CNCC2.Cl
Canonical SMILES CS(=O)(=O)NC1=NC2=C(S1)CNCC2.Cl

Introduction

N-{4H,5H,6H,7H- thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazolo[5,4-c]pyridine core and a methanesulfonamide moiety. Despite its potential interest in pharmaceutical research, detailed information on this specific compound is limited in publicly available scientific literature.

Synthesis

The synthesis of N-{4H,5H,6H,7H- thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride would typically involve several steps:

  • Formation of the Thiazolopyridine Core: This involves the cyclization of appropriate thioamide and pyridine derivatives under acidic conditions.

  • Introduction of the Methanesulfonamide Group: This could involve reacting the thiazolopyridine intermediate with methanesulfonyl chloride in the presence of a base.

  • Formation of the Hydrochloride Salt: The final step would involve treating the methanesulfonamide with hydrochloric acid to form the hydrochloride salt.

Potential Applications

While specific applications of N-{4H,5H,6H,7H- thiazolo[5,4-c]pyridin-2-yl}methanesulfonamide hydrochloride are not well-documented, compounds within the thiazolopyridine class have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

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